molecular formula C18H32N2O2 B13603330 Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate

Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate

Cat. No.: B13603330
M. Wt: 308.5 g/mol
InChI Key: USAVAMGECNBXTK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a cyclopropylamine moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H32N2O2

Molecular Weight

308.5 g/mol

IUPAC Name

tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C18H32N2O2/c1-15(2,3)22-14(21)20-12-16(4,5)7-6-13(20)17(8-9-17)18(19)10-11-18/h13H,6-12,19H2,1-5H3

InChI Key

USAVAMGECNBXTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2(CC2)C3(CC3)N)C

Origin of Product

United States

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